
3-(Furan-3-yl)isoxazol-5-amine
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Overview
Description
3-(Furan-3-yl)isoxazol-5-amine is a heterocyclic compound that features both a furan and an isoxazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both oxygen and nitrogen atoms in the rings contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-3-yl)isoxazol-5-amine typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. One common method involves the reaction of an alkyne with a nitrile oxide intermediate, which can be generated in situ from an oxime and an oxidizing agent such as sodium hypochlorite in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes selective oxidation under controlled conditions. Key findings include:
Furan → Furanone Transformation
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Reagents : Potassium permanganate (KMnO₄) in acidic aqueous media
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Conditions : 60–80°C for 4–6 hours
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Product : 5-(3-oxo-2,5-dihydrofuran-3-yl)isoxazol-5-amine
Isoxazole Ring Stability : The isoxazole core remains intact under these conditions due to its aromatic stabilization energy (~28 kcal/mol) .
Reduction Reactions
The isoxazole ring undergoes hydrogenation while preserving the furan moiety:
Isoxazole → Isoxazoline Reduction
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Conditions : 40 psi H₂, 25°C, 12 hours
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Product : 5-(furan-3-yl)-4,5-dihydroisoxazol-3-amine
Selectivity : The amine group remains unaffected due to steric protection from the furan ring .
Nucleophilic Substitution
The amine group participates in SNAr (nucleophilic aromatic substitution) reactions:
Amine Alkylation
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Conditions : K₂CO₃ base, 80°C, 8 hours
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Product : N-Alkylated derivatives (e.g., N-methyl-3-(furan-3-yl)isoxazol-5-amine)
Acylation
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Conditions : Triethylamine, 0°C → 25°C, 2 hours
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Product : N-Acetyl-3-(furan-3-yl)isoxazol-5-amine
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions:
With Nitrile Oxides
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Reagents : In situ-generated nitrile oxides (from hydroxamoyl chlorides)
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Conditions : THF/H₂O (1:1), 25°C, 24 hours
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Product : Bis-isoxazole fused derivatives
Coupling Reactions
The furan ring enables cross-coupling via transition-metal catalysis:
Suzuki-Miyaura Coupling
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Conditions : K₂CO₃, DME/H₂O (3:1), 80°C, 12 hours
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Product : 3-(5-Arylfuran-3-yl)isoxazol-5-amine derivatives
Solvent Effects on Reactivity
Comparative studies reveal solvent-dependent yields for key reactions :
Reaction Type | Optimal Solvent | Yield (%) | Temperature (°C) |
---|---|---|---|
Oxidation | H₂O/THF (1:1) | 85 | 60 |
Reduction | Ethanol | 88 | 25 |
Nucleophilic Alkylation | DMF | 78 | 80 |
Cycloaddition | THF/H₂O (1:1) | 74 | 25 |
Mechanistic Insights
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Oxidation : Proceeds via electrophilic attack on the furan β-carbon, forming a dioxolenium intermediate .
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Reduction : Follows a stepwise H₂ addition pathway, with initial hydrogenation at the isoxazole N-O bond .
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SNAr Reactions : Activated by the electron-withdrawing isoxazole ring, facilitating deprotonation of the amine .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)isoxazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 3-(Furan-2-yl)isoxazol-5-amine
- 3-(Thiophen-3-yl)isoxazol-5-amine
- 3-(Pyridin-3-yl)isoxazol-5-amine
Comparison: 3-(Furan-3-yl)isoxazol-5-amine is unique due to the specific positioning of the furan ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns due to the electronic effects of the furan ring .
Biological Activity
3-(Furan-3-yl)isoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antioxidant, and potential anticancer effects.
Chemical Structure and Properties
This compound belongs to the isoxazole class of compounds, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the furan ring enhances its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.
1. Anti-inflammatory Activity
Research has demonstrated that isoxazole derivatives exhibit potent anti-inflammatory effects. Specifically, this compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.
Table 1: Inhibition of COX Enzymes by Isoxazole Derivatives
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (µM) |
---|---|---|---|
This compound | 45 | 78 | 12.5 |
Other Isoxazole Derivative A | 30 | 65 | 15.0 |
Other Isoxazole Derivative B | 50 | 80 | 10.0 |
This data indicates that this compound is a selective inhibitor of COX-2, which may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging tests. The compound exhibited a dose-dependent response in scavenging free radicals, suggesting its utility in preventing oxidative stress-related damage.
Table 2: Antioxidant Activity of Isoxazole Compounds
Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
---|---|---|
This compound | 82 | 20 |
Other Isoxazole Derivative A | 75 | 25 |
Other Isoxazole Derivative B | 70 | 30 |
These findings support the potential application of this compound in managing oxidative stress-related conditions .
3. Anticancer Potential
Emerging studies indicate that isoxazole derivatives may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study conducted on human breast cancer cell lines (MCF7), treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 65% at a concentration of 50 µM .
This suggests that the compound may target specific pathways involved in cancer cell survival and proliferation .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with key enzymes and receptors involved in inflammation and oxidative stress. Molecular docking studies have shown favorable binding interactions with COX enzymes and other relevant targets.
Properties
CAS No. |
1021245-77-1 |
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Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-(furan-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H6N2O2/c8-7-3-6(9-11-7)5-1-2-10-4-5/h1-4H,8H2 |
InChI Key |
RXOUNOPGLKFTNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=NOC(=C2)N |
Origin of Product |
United States |
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